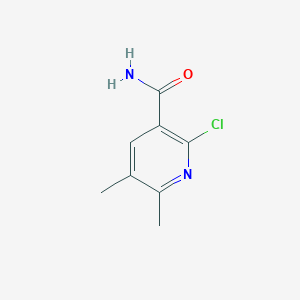

2-Chloro-5,6-dimethylnicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5,6-dimethylnicotinamide is a chemical compound with the empirical formula C8H9ClN2O and a molecular weight of 184.62 . It is commonly used in laboratory chemicals .

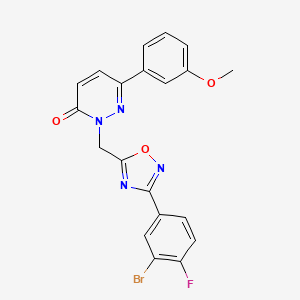

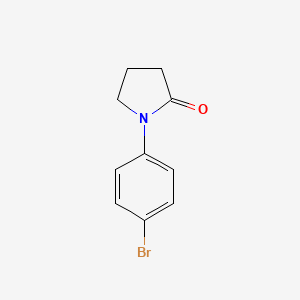

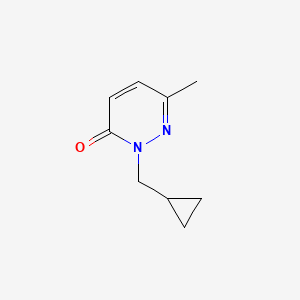

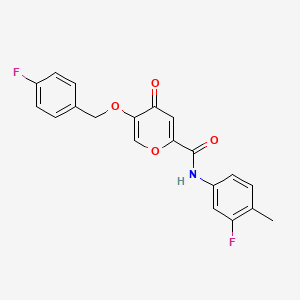

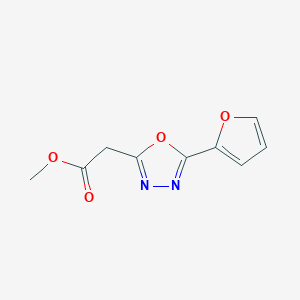

Molecular Structure Analysis

The molecular structure of 2-Chloro-5,6-dimethylnicotinamide can be represented by the SMILES stringCc1cc(C(N)=O)c(Cl)nc1C . This indicates that the molecule consists of a chloro group (Cl), two methyl groups (CH3), a nicotinamide group (C(N)=O), and a pyridine ring . Physical And Chemical Properties Analysis

2-Chloro-5,6-dimethylnicotinamide is a solid compound . It has a molecular weight of 184.62 and an estimated boiling point of 306.46°C . The compound is also soluble in water .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Methodology

2-Chloro-N,N-dimethylnicotinamide is a crucial intermediate in synthesis. A novel method for synthesizing this compound involves starting with propargyl alcohol and dipropylamine, leading to 3-dipropylaminoacrolein through catalytic oxidization. This is followed by a Knoevenagel condensation and cyclization, yielding a product with over 65% yield and purity above 99% (Du Xiao-hua, 2013).

Thermodynamic Properties

The low-temperature heat capacities of crystalline 2-Chloro-N,N-dimethylnicotinamide have been measured, showing its melting point and determining its molar enthalpy and entropy of fusion. These studies are essential for understanding the compound's stability and reactivity (Xiao-hong Sun et al., 2005).

Agricultural Applications

Use in Herbicide Production

2-Chloro-5,6-dimethylnicotinamide serves as a key intermediate in the synthesis of the herbicide nicosulfuron. Different methods have been developed to synthesize this intermediate efficiently, highlighting its significance in agricultural chemistry (Peng Xue-wei, 2011); (Sun Jian, 2006).

Development of Environmentally Friendly Agrochemicals

A study has utilized a derivative of nicotinamide (similar structure to 2-Chloro-5,6-dimethylnicotinamide) for creating organic salts with potential as eco-friendly agrochemicals. This demonstrates the broader potential of nicotinamide derivatives in sustainable agriculture (W. Stachowiak et al., 2022).

Pharmaceutical Research

- Anti-HIV Activity: Chloro-1,4-dimethyl-9H-carbazole derivatives, which are structurally related to 2-Chloro-5,6-dimethylnicotinamide, have been found to display significant anti-HIV activity. This indicates the potential of chloro-dimethylnicotinamide derivatives in antiviral drug development (C. Saturnino et al., 2018).

Safety and Hazards

2-Chloro-5,6-dimethylnicotinamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

While there is limited information available on the future directions of 2-Chloro-5,6-dimethylnicotinamide, it is known that the quinoline scaffold, to which this compound belongs, is widely acknowledged as a critical framework for the development of novel pharmaceuticals . Therefore, future research may focus on exploring the potential pharmacological applications of this compound and its derivatives .

Propiedades

IUPAC Name |

2-chloro-5,6-dimethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-4-3-6(8(10)12)7(9)11-5(4)2/h3H,1-2H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLIVLJINUELSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1C)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-(4-Methoxy-1,3-benzothiazol-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2371276.png)

![(1S)-1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2371279.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2371285.png)

![6-acetyl-2-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2371290.png)

![5-chloro-N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2371296.png)

![7-{2-[(4-Chlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2371297.png)